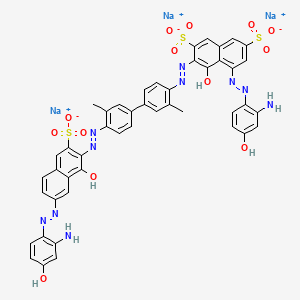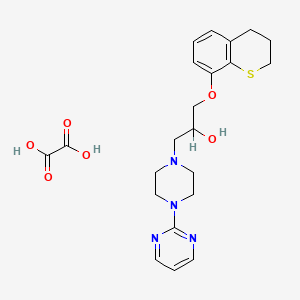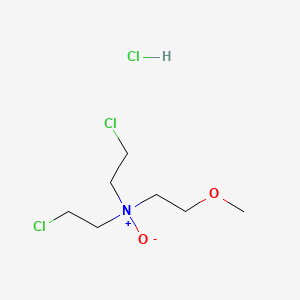
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a methoxy group, and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the methoxy and nitrophenyl groups. The final step involves the formation of the hydrazinecarbothioamide moiety under controlled conditions, often using reagents such as hydrazine hydrate and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to optimize the production process.
化学反応の分析
Types of Reactions
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxy-3-nitrophenyl)-3-(2-methoxy-4-nitrophenyl)urea
- 4-Methoxy-2-nitrophenyl acetate
- 2-(4-Methoxy-3-nitrophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-((1-((4-Methoxy-3-nitrophenyl)methyl)-1H-imidazol-2-yl)methylene)hydrazinecarbothioamide stands out due to its unique imidazole-based structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
134221-16-2 |
|---|---|
分子式 |
C13H14N6O3S |
分子量 |
334.36 g/mol |
IUPAC名 |
[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H14N6O3S/c1-22-11-3-2-9(6-10(11)19(20)21)8-18-5-4-15-12(18)7-16-17-13(14)23/h2-7H,8H2,1H3,(H3,14,17,23)/b16-7+ |
InChIキー |
HTOTXZBQWINZTQ-FRKPEAEDSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2/C=N/NC(=S)N)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2C=NNC(=S)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


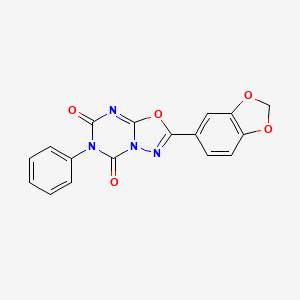

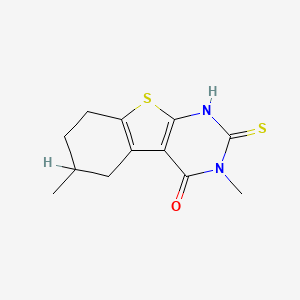

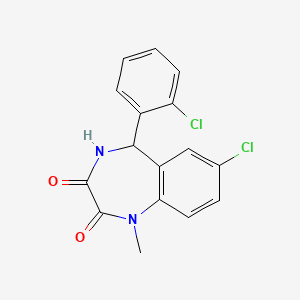

![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
